molecular formula C18H27NO B1255153 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine CAS No. 2201-35-6

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine

Cat. No.: B1255153
CAS No.: 2201-35-6
M. Wt: 273.4 g/mol
InChI Key: MUZGGFNYVLGUFS-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is a derivative of phencyclidine and is characterized by the presence of a methoxy group attached to the phenyl ring, a cyclohexyl group, and a piperidine ring. This compound has garnered interest due to its pharmacological properties and potential use in research.

Scientific Research Applications

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

4-MeO-PCP is a high-affinity ligand for the PCP-site on the glutamate NMDA receptor . This suggests that it may have psychoactive effects, although the specific mechanism of action is not detailed in the search results.

Safety and Hazards

4-MeO-PCP is a hallucinogenic substance with potential high risk . It can cause severe mental and physical adverse reactions, including hallucinations, panic, and arrhythmia . Users may engage in dangerous behavior due to a misunderstanding of reality and a loss of self-awareness . Due to its synthetic and illegal nature, the long-term effects and safety of 4-MeO-PCP on the human body have not been fully researched .

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: This involves the reaction of cyclohexanone with a suitable reagent to introduce the cyclohexyl group.

    Introduction of the methoxyphenyl group: This step involves the reaction of the cyclohexyl intermediate with 4-methoxybenzyl chloride under basic conditions to form the desired intermediate.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with piperidine under acidic conditions to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or platinum oxide.

Comparison with Similar Compounds

1-(1-(4-Methoxyphenyl)cyclohexyl)piperidine is similar to other compounds in the phencyclidine family, such as:

    Phencyclidine (PCP): Known for its dissociative anesthetic properties, PCP shares a similar core structure but lacks the methoxy group.

    Ketamine: Another dissociative anesthetic, ketamine has a similar mechanism of action but differs in its chemical structure.

    Methoxetamine: A ketamine analogue, methoxetamine also acts on the NMDA receptor and has similar pharmacological effects.

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)cyclohexyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-20-17-10-8-16(9-11-17)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGGFNYVLGUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176450
Record name 4-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201-35-6
Record name Methoxydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2201-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-MeO-PCP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MeO-PCP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYPHENCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZM0C31BLL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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